Hexadecyl sodium sulfate-D33
Description
Contextualization within Anionic Surfactant Chemistry and Isotopic Labeling
Hexadecyl sodium sulfate-D33 belongs to the class of anionic surfactants, which are characterized by a negatively charged head group. metrohm.com Its non-deuterated counterpart, sodium hexadecyl sulfate (B86663), is a well-known surfactant used in various applications. chemicalbook.comsigmaaldrich.com The defining feature of this compound is the replacement of the 33 hydrogen atoms in its hexadecyl (C16) alkyl chain with deuterium (B1214612), a stable isotope of hydrogen. smolecule.com This isotopic substitution, while having a minimal effect on the compound's chemical properties, significantly alters its interaction with certain analytical techniques. plos.orgacs.org
Isotopic labeling is a powerful technique used to trace the metabolic pathways of substances within living organisms and to study the mechanisms of chemical reactions. smolecule.comnih.gov In the context of surfactants, deuterium labeling is particularly advantageous. plos.org
Key Properties of this compound and its Non-Deuterated Analog:
| Property | This compound | Sodium Hexadecyl Sulfate |
| Molecular Formula | C16D33NaO4S | C16H35NaO4S |
| Molecular Weight | ~379.69 g/mol | 346.5 g/mol |
| Primary Classification | Anionic Surfactant | Anionic Surfactant |
| Key Feature | Deuterated alkyl chain | Protiated alkyl chain |
Significance of Deuterium Substitution in Soft Matter and Biophysical Research Methodologies
The substitution of hydrogen with deuterium in this compound is of paramount importance for several advanced research methodologies, primarily in the fields of soft matter and biophysics. fz-juelich.deess.eu This is due to the distinct nuclear properties of deuterium compared to hydrogen.
Neutron Scattering:
One of the most significant applications of deuterated surfactants like this compound is in neutron scattering experiments. fz-juelich.deacs.org Hydrogen and deuterium have very different neutron scattering lengths, creating a significant contrast between them. fz-juelich.de This contrast allows researchers to selectively "highlight" or "mask" different parts of a molecular assembly. stfc.ac.uk For instance, by using a deuterated surfactant in a non-deuterated solvent, the surfactant molecules become highly visible to neutrons, enabling detailed studies of their aggregation behavior, such as micelle formation and the structure of adsorbed layers at interfaces. acs.orgstfc.ac.ukox.ac.uk This technique is crucial for understanding the behavior of surfactants in various applications, from detergents to drug delivery systems. sine2020.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In NMR spectroscopy, the use of deuterated compounds helps to simplify complex spectra. tandfonline.com Proton (¹H) NMR signals from the surfactant can be intense and overlap with signals from the molecule of interest, making analysis difficult. tandfonline.com By using a deuterated surfactant like this compound, these interfering proton signals are eliminated, allowing for clearer observation of the target molecule's signals. tandfonline.comnih.gov This is particularly valuable in studies of membrane proteins, where deuterated detergents are used to solubilize the protein while minimizing spectral interference. tandfonline.com
Other Biophysical Techniques:
Deuterium labeling is also beneficial in other biophysical methods. In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , the exchange rate of labile protons with deuterium in a solvent provides information about a protein's conformation and dynamics. ukri.orgchromatographyonline.com While not a direct application of the deuterated surfactant itself, the principles of deuterium exchange are central to this technique. Furthermore, techniques like Coherent Anti-Stokes Raman Scattering (CARS) microspectroscopy can utilize the unique vibrational frequency of the carbon-deuterium (C-D) bond to selectively image the distribution of deuterated molecules within cells. plos.org
Research Findings Enabled by Deuterated Surfactants:
| Research Area | Technique | Key Findings |
| Micelle Structure | Neutron Scattering | Determination of the shape, size, and aggregation number of micelles. acs.org |
| Surfactant Adsorption | Neutron Reflectivity | Elucidation of the structure of surfactant monolayers at air/water and solid/liquid interfaces. ox.ac.uk |
| Membrane Protein Structure | NMR Spectroscopy | High-resolution structural studies of membrane proteins solubilized in deuterated detergent micelles. tandfonline.com |
| Surfactant-Polymer Interactions | Neutron Scattering | Characterization of the complexes formed between surfactants and polymers in solution. |
| Drug Delivery Systems | Neutron Scattering | Investigation of the internal structure of drug-loaded nanoparticles formulated with surfactants. |
Historical Development and Evolution of Research on Deuterated Surfactants
The use of deuterated molecules in scientific research has a rich history, dating back to the discovery of deuterium itself in the 1930s. researchgate.net The development of deuterated surfactants is closely linked to the advancement of neutron scattering and NMR spectroscopy techniques. osti.gov
Initially, the synthesis of deuterated compounds was a significant challenge. tandfonline.comsine2020.eu However, as synthetic methodologies improved, a wider range of deuterated molecules, including surfactants, became available to the scientific community. fz-juelich.deeuropa.eu This has been driven by the increasing demand from researchers utilizing neutron sources and high-field NMR spectrometers.
Facilities dedicated to the synthesis of deuterated molecules, such as the National Deuteration Facility at ANSTO and the deuteration service at JCNS, have played a crucial role in making these compounds more accessible. fz-juelich.desine2020.euiaea.org These facilities often collaborate with researchers to produce custom-synthesized deuterated materials for specific experimental needs. fz-juelich.desine2020.eu
The evolution of research has seen a move from studying simple, single-component systems to more complex, multi-component mixtures that better mimic real-world applications. The ability to selectively deuterate different components in these mixtures has been instrumental in unraveling their intricate structures and dynamics. acs.org The ongoing development of new deuterated surfactants and synthetic methods continues to push the boundaries of what can be studied using techniques that rely on isotopic labeling. europa.eu
Structure
2D Structure
Properties
Molecular Formula |
C16H33NaO4S |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChI Key |
GGHPAKFFUZUEKL-XZAQTRAVSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Hexadecyl Sodium Sulfate D33
Precursor Chemistry and Deuterium (B1214612) Sources for Alkyl Chain Perdeuteration
The synthesis of hexadecyl sodium sulfate-D33 commences with the selection of appropriate starting materials and a deuterium source. The most common precursor for the perdeuterated hexadecyl chain is either hexadecanoic acid or 1-hexadecanol (B1195841). These long-chain molecules provide the necessary 16-carbon backbone that will be subjected to deuteration.
The primary and most economical source of deuterium for perdeuteration is deuterium oxide (D₂O) , also known as heavy water. tandfonline.comtandfonline.com D₂O is utilized in catalytic hydrogen-deuterium (H/D) exchange reactions. Another potential deuterium source is deuterium gas (D₂) , often used in catalytic hydrogenation-type reactions. masterorganicchemistry.com For specific labeling steps or when H/D exchange is not feasible, deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be employed, for instance, in the reduction of a deuterated carboxylic acid to a deuterated alcohol. tandfonline.com
The choice of precursor and deuterium source is dictated by the chosen synthetic pathway and the desired efficiency of deuterium incorporation.
Multi-Step Synthetic Pathways for this compound
The synthesis of this compound is a sequential process that first focuses on the complete deuteration of the alkyl chain, followed by the introduction of the sulfate (B86663) group and the sodium counter-ion.
The critical step in the synthesis is the perdeuteration of the 16-carbon alkyl chain. The most prevalent method is catalytic hydrogen-deuterium (H/D) exchange . This technique typically involves heating the precursor, such as hexadecanoic acid or 1-hexadecanol, with a catalyst in the presence of D₂O at elevated temperatures. ansto.gov.auansto.gov.au
Commonly used catalysts for this process include heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) . ansto.gov.auosti.gov The reaction is often carried out in a sealed reactor to manage the pressures generated at high temperatures (e.g., >140 °C). ansto.gov.au To achieve a high degree of deuteration (typically >98%), the H/D exchange process may need to be repeated multiple times with fresh D₂O and catalyst. ansto.gov.au
An alternative route involves the catalytic deuteration of a precursor with unsaturated bonds using D₂ gas. masterorganicchemistry.com However, for a saturated chain like hexadecyl, H/D exchange is more direct. If starting from a deuterated precursor like perdeuterated hexadecanoic acid (Hexadecanoic-d31 acid), it can be reduced to perdeuterated 1-hexadecanol (1-Hexadecanol-d33) using a deuterated reducing agent such as LiAlD₄ to maintain the isotopic purity. tandfonline.com
A summary of common deuteration methods for long-chain alkyls is presented in the table below.
| Deuteration Method | Precursor | Deuterium Source | Catalyst/Reagent | Typical Conditions | Reference |
| Catalytic H/D Exchange | Hexadecanoic Acid / 1-Hexadecanol | D₂O | Pd/C or Pt/C | High Temperature & Pressure | ansto.gov.auansto.gov.auosti.gov |
| Catalytic Hydrogenation | Unsaturated Precursor | D₂ | Pd/C | Controlled Temperature & Pressure | masterorganicchemistry.com |
| Reduction | Hexadecanoic-d31 Acid | LiAlD₄ | - | Anhydrous Solvent | tandfonline.com |
Once the perdeuterated precursor, 1-hexadecanol-d33, is obtained and purified, the next step is sulfation . This involves the reaction of the hydroxyl group of the alcohol with a sulfating agent to form the corresponding alkyl sulfate ester. tandfonline.comwikipedia.org
Common sulfating agents include:
Sulfur trioxide (SO₃) : Often used in a complex with a stabilizing agent like pyridine (B92270) or dimethylformamide to moderate its reactivity. wikipedia.org
Chlorosulfonic acid (ClSO₃H) : A strong sulfating agent that reacts with the alcohol, releasing hydrogen chloride as a byproduct. tandfonline.comgoogle.com
Sulfamic acid (NH₂SO₃H) : A milder reagent that can be used for sulfation, particularly for sensitive substrates.
The reaction is typically carried out in an inert solvent under controlled temperature to prevent side reactions. For instance, sulfation with chlorosulfonic acid is often performed at low temperatures (e.g., 0-25 °C). google.com
Following the sulfation step, the resulting hexadecyl-d33 sulfuric acid is neutralized to introduce the sodium counter-ion. This is achieved by reacting the acidic intermediate with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) . tandfonline.comchemicalbook.com The final product, this compound, is then purified, often by recrystallization from a suitable solvent like ethanol, to remove any unreacted starting materials or byproducts. chemicalbook.com
Deuteration Techniques for the Hexadecyl Moiety
Isotopic Purity Assessment and Stereochemical Considerations in Deuteration
Ensuring high isotopic purity is paramount for the intended applications of this compound. The degree of deuteration is typically assessed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to quantify the residual protons in the molecule. The absence or significant reduction of proton signals corresponding to the alkyl chain confirms successful deuteration. ²H NMR can also be employed to directly observe the deuterium nuclei and confirm their positions. ansto.gov.auresearchgate.net
The table below summarizes the analytical techniques used for isotopic purity assessment.
| Technique | Information Obtained | Reference |
| ¹H NMR | Quantification of residual protons | ansto.gov.au |
| ²H NMR | Direct observation of deuterium, confirmation of position | researchgate.net |
| Mass Spectrometry | Molecular weight confirmation, isotopologue distribution | ansto.gov.aunih.gov |
Stereochemical considerations in the deuteration of an achiral molecule like hexadecanol (B772) are generally not a concern as no new stereocenters are created. However, in catalytic deuteration reactions, the addition of deuterium atoms to an unsaturated precursor typically occurs with syn-stereoselectivity, meaning both deuterium atoms add to the same face of the double bond. masterorganicchemistry.com For H/D exchange on a saturated chain, the stereochemical outcome at each methylene (B1212753) group is generally not controlled, leading to a racemic mixture of diastereomers if a chiral center were present. The stereochemical course of such reactions can be complex and may depend on the catalyst and reaction conditions. nih.govacs.org
Challenges and Innovations in Scalable Deuterated Surfactant Synthesis
The scalable synthesis of deuterated surfactants like this compound presents several challenges:
Reaction Conditions : The high temperatures and pressures often required for catalytic H/D exchange necessitate specialized and robust reactor systems, which can be a limitation for large-scale production. ansto.gov.au
Purification : The amphiphilic nature of surfactants can complicate purification processes, making it challenging to remove impurities and achieve the high purity required for many applications. tandfonline.comtandfonline.com
Process Efficiency : Batch processing, which is common for these types of syntheses, can be labor-intensive and time-consuming, with limitations in throughput. tn-sanso.co.jp
To address these challenges, several innovations are being explored:
Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch methods. They allow for precise control over reaction parameters like temperature and pressure, improved heat and mass transfer, and enhanced safety. nih.govx-chemrx.com This can lead to higher reaction efficiency, reduced reaction times, and easier scalability. ansto.gov.autn-sanso.co.jp The use of flow chemistry for deuteration reactions is an active area of research and development. researchgate.net
Improved Catalysts : Research into more efficient and selective catalysts for H/D exchange aims to reduce the required reaction temperatures and pressures, and to minimize the number of reaction cycles needed for high deuteration levels.
Optimized Purification Techniques : The development of more effective purification methods tailored to the properties of surfactants is crucial for obtaining high-purity deuterated products on a larger scale.
The ongoing advancements in synthetic methodologies and process technologies are crucial for making highly deuterated compounds like this compound more accessible for scientific and industrial research.
Advanced Spectroscopic and Scattering Investigations Leveraging Deuterium Labeling
Small-Angle Neutron Scattering (SANS) and Neutron Reflectivity (NR) Studies
Contrast Variation Methodologies for Micellar and Vesicular Structure Elucidation
Small-Angle Neutron Scattering (SANS) is a premier technique for characterizing the size, shape, and aggregation number of micelles and vesicles in solution. The utility of SANS is immensely enhanced by the use of deuterated surfactants like hexadecyl sodium sulfate-D33 in conjunction with solvents that are mixtures of light water (H₂O) and heavy water (D₂O). This approach, known as contrast variation, allows for the systematic manipulation of the scattering length density (SLD) of the solvent to match specific components of the system, effectively making them "invisible" to neutrons and highlighting the remaining structures. epj-conferences.orgnih.gov
By adjusting the H₂O/D₂O ratio, one can match the SLD of the solvent to that of the hydrophobic core or the hydrophilic headgroups of the surfactant aggregates. For instance, when studying mixed micelles of hydrogenated and deuterated surfactants, the solvent can be prepared to match the scattering of one of the components, allowing for the direct determination of the distribution and arrangement of the other. nih.gov This methodology has been instrumental in testing thermodynamic models of micelle formation and understanding the distribution of surfactant molecules within mixed aggregates. nih.govresearchgate.net
Interfacial Adsorption Layer Analysis via Deuterium (B1214612) Contrast Matching
Neutron Reflectivity (NR) is a surface-sensitive technique analogous to SANS but used for studying thin films and interfaces. epj-conferences.org When investigating the adsorption of surfactants at interfaces, such as the air-water or solid-liquid interface, the use of deuterated this compound is particularly advantageous. stfc.ac.ukill.eu A key strategy is to use a solvent mixture, typically of H₂O and D₂O, that has an SLD matched to one of the bulk phases (e.g., air or the solid substrate), a condition known as null reflecting water (NRW) for the air-water interface. rsc.org
Under these contrast-matched conditions, the reflectivity signal arises predominantly from the adsorbed layer of the deuterated surfactant, making it possible to determine the surface excess (the amount of surfactant at the interface) and the thickness of the adsorbed layer with high accuracy. stfc.ac.ukrsc.org This approach has been widely used to study the adsorption of surfactants on various surfaces, providing insights into the packing and orientation of the molecules at the interface. ill.eufrontiersin.org For example, studies on similar deuterated surfactants have allowed for the detailed characterization of the adsorbed layer's structure, including the conformation of the alkyl chains. researchgate.net
The ability to vary the contrast also allows for the study of more complex systems, such as the co-adsorption of surfactants with polymers or proteins at interfaces. psu.edunih.gov By selectively deuterating either the surfactant or the other component, their respective contributions to the interfacial layer can be disentangled. psu.edu
Probing Dynamics and Morphology of Self-Assembled Aggregates in Solution
Time-resolved SANS experiments, often employing deuterated surfactants, provide a window into the dynamic processes of micellar systems. rsc.org A classic experiment involves mixing solutions of purely hydrogenated micelles with purely deuterated micelles. The subsequent exchange of surfactant molecules between micelles leads to the formation of "randomized" micelles containing a mixture of both isotopic species. researchgate.netrsc.org
By using a solvent contrast that matches the SLD of the randomized micelles, the SANS signal will decrease as the exchange process proceeds, allowing for the kinetics of surfactant exchange to be monitored directly. rsc.org Such studies on SDS have revealed that molecular exchange can occur over multiple timescales, from nearly instantaneous processes to slower rearrangements spanning hours. researchgate.netrsc.org These experiments provide fundamental insights into the stability and dynamic nature of micellar aggregates.
Furthermore, SANS studies on deuterated surfactant systems can elucidate the morphology of aggregates under various conditions, such as in the presence of polymers or other additives. umd.edunist.gov The interaction between surfactants and polymers can lead to the formation of complex structures, like micelles threaded along a polymer chain, and SANS with contrast variation is essential for characterizing the structure of these polymer-surfactant complexes. umd.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR for Alkyl Chain Conformation and Segmental Dynamics
Deuterium (²H) NMR spectroscopy is a powerful tool for investigating the local environment and dynamics of molecules in ordered or partially ordered systems like micelles. rsc.orgrsc.org Since the deuterium nucleus possesses a quadrupole moment, its NMR signal is highly sensitive to the orientation and motion of the C-D bond. rsc.org In the context of this compound, the deuterium atoms along the alkyl chain act as site-specific probes.
By analyzing the quadrupolar splittings in the ²H NMR spectrum, one can determine the order parameter for each deuterated segment of the alkyl chain. rsc.org The order parameter provides a measure of the orientational anisotropy of a particular C-D bond, reflecting the degree of conformational restriction it experiences within the micellar environment. Typically, the order parameters are highest near the polar headgroup, where the chain is more constrained, and decrease progressively towards the terminal methyl group in the fluid-like core of the micelle. rsc.org
Multidimensional NMR Approaches in Deuterated Micellar Environments
While ²H NMR provides invaluable data on the surfactant itself, the use of this compound as a micellar medium is crucial for structural studies of solubilized biomolecules, particularly membrane proteins. tandfonline.comtandfonline.com In these experiments, the protein is typically labeled with ¹³C and ¹⁵N, and the use of a fully deuterated detergent like this compound is essential for several reasons. tandfonline.comnih.gov
Firstly, it eliminates the large, overlapping proton signals from the detergent that would otherwise obscure the signals from the protein. tandfonline.com Secondly, the absence of protons on the detergent minimizes intermolecular cross-relaxation effects (spin diffusion) that can complicate the interpretation of Nuclear Overhauser Effect (NOE) data, which is used to measure inter-proton distances and determine protein structure. iaea.org The use of deuterated micelles leads to higher resolution and sensitivity in the NMR spectra of the solubilized protein. tandfonline.comnih.gov
Multidimensional NMR experiments, such as ¹⁵N-edited NOESY-HSQC, are used to detect spatial proximities between different parts of the protein. iaea.org The chemical shifts of the protein's nuclei are also sensitive to their local environment, providing information about which parts of the protein are embedded in the hydrophobic core of the micelle versus those exposed to the solvent. cdnsciencepub.com This approach has been successfully applied to determine the three-dimensional structures of peptides and proteins in micellar environments that mimic a biological membrane. tandfonline.comiaea.org
Mass Spectrometry (MS) Applications for Deuterated Compounds
High-resolution mass spectrometry (HRMS) is indispensable for verifying the structural integrity and purity of this compound. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule. For this compound, a distinct molecular ion cluster is observed at an m/z that is 33 mass units higher than its non-deuterated counterpart, sodium hexadecyl sulfate (B86663). smolecule.com This mass shift directly corresponds to the replacement of 33 hydrogen atoms with deuterium atoms, confirming the successful deuteration of the hexadecyl chain.
HRMS is crucial for distinguishing the deuterated compound from any residual non-deuterated starting material or partially deuterated intermediates. The high resolving power allows for the separation of isotopic peaks, providing a detailed picture of the isotopic distribution and ensuring the absence of significant impurities. This level of precision is vital for studies where the kinetic isotope effect is being investigated, as even small amounts of protium-containing species can influence the experimental outcomes.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Technique | Electrospray Ionization (ESI) | smolecule.com |
| Observed m/z | 694.035 | smolecule.com |
| Expected Molecular Formula | C₁₆D₃₃NaO₄S | smolecule.comscbt.com |
| Mass Shift vs. Non-deuterated | +33 Da | smolecule.com |
| Isotopic Purity | ≥98 atom % D | smolecule.com |
Beyond qualitative confirmation, mass spectrometry is a primary tool for the quantitative analysis of deuterium incorporation. nih.govnih.gov By analyzing the intensity of the mass spectral peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition), the degree of deuteration can be accurately determined. For this compound, this involves comparing the abundance of the fully deuterated molecule with any partially deuterated species.
This quantitative data is critical for ensuring the quality and reliability of the labeled compound for subsequent experiments. A high level of deuterium incorporation, typically above 98%, is often required for studies in fields such as neutron scattering, where the contrast between the deuterated and non-deuterated components is essential for data interpretation. Various mass spectrometry-based methods, sometimes coupled with separation techniques like liquid chromatography (LC-MS), can be employed to achieve precise quantification of the deuterium content. mdpi.com
High-Resolution Mass Spectrometry for Structural Integrity and Purity Confirmation
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H bonds, providing a clear spectral window to study the deuterated parts of the molecule without interference from their protonated counterparts.
In the IR spectrum of this compound, the characteristic C-D stretching vibrations appear in a distinct region, typically between 2100 and 2200 cm⁻¹. smolecule.com This is significantly lower than the C-H stretching vibrations, which are found around 2800-3000 cm⁻¹. This clear separation allows for the unambiguous identification and analysis of the deuterated alkyl chain. Additionally, the symmetric and asymmetric stretching vibrations of the sulfate (S-O) group can be observed at approximately 1220 cm⁻¹ and 1060 cm⁻¹, respectively. smolecule.com
Raman spectroscopy provides complementary information. Studies on deuterated lipids and surfactants have shown that specific vibrational modes, such as the CD₂ deformation and twisting modes, can serve as sensitive probes for molecular order and conformation. nih.gov For instance, the analysis of the C-D stretching region in the Raman spectra of similar deuterated surfactants has been used to study the orientation of terminal methyl groups at interfaces. acs.orgresearchgate.net The use of deuterated surfactants like this compound in techniques like Vibrational Sum Frequency Spectroscopy (VSFS) helps to avoid spectral overlap between C-H and O-H stretching modes, allowing for a clearer interpretation of interfacial water structure and surfactant orientation. dtic.mil
The analysis of these vibrational modes in both IR and Raman spectra provides detailed insights into the conformational order of the deuterated alkyl chains in different environments, such as in micelles or adsorbed at interfaces. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| C-D Stretching | 2100 - 2200 | Infrared (FTIR) | smolecule.com |
| S-O Asymmetric Stretching | ~1220 | Infrared (FTIR) | smolecule.com |
| S-O Symmetric Stretching | ~1060 | Infrared (FTIR) | smolecule.com |
| Sulfate Group Vibrations | 422 - 1118 | Infrared (FTIR) | spectroscopyonline.com |
| Sulfate Bending/Stretching | 449 - 1152 | Raman | researchgate.net |
Mechanistic Insights into Self Assembly and Aggregation Phenomena
Critical Micelle Concentration (CMC) Determination via Deuterium-Enhanced Techniques
The critical micelle concentration (CMC) is a fundamental property of surfactants, defining the concentration at which molecules begin to aggregate into micelles. wikipedia.orgkruss-scientific.com For Hexadecyl sodium sulfate-D33, where the 33 hydrogen atoms of the hexadecyl tail are replaced by deuterium (B1214612), specialized techniques are employed to determine its CMC. The presence of deuterium allows for the use of contrast-variation methods in Small-Angle Neutron Scattering (SANS). By preparing solutions in different isotopic mixtures of a solvent (e.g., H₂O and D₂O), the scattering contrast between the deuterated surfactant tails and the solvent can be manipulated to precisely highlight the structure of the micellar core. nih.gov This approach enables the determination of the onset of micellization with high accuracy.
The substitution of hydrogen with deuterium in the hydrophobic tail can have a subtle but measurable effect on the CMC. Generally, the deuteration of the alkyl chain leads to a slight decrease in the CMC compared to the hydrogenated counterpart. This "deuterium isotope effect" is attributed to the slightly smaller molar volume and altered van der Waals interactions of C-D bonds compared to C-H bonds, leading to increased hydrophobicity of the deuterated chain. While direct CMC values for this compound are not widely published, studies on similar deuterated surfactants show this trend. For instance, the CMC of deuterated sodium dodecyl sulfate (B86663) (SDS) shows a variation of less than 5% compared to its non-deuterated form.
Techniques like tensiometry and fluorescence spectroscopy are also standard methods for CMC determination. acs.orgkibron.com However, deuterium-enhanced techniques like SANS and Nuclear Magnetic Resonance (NMR) spectroscopy offer the added advantage of providing detailed structural information simultaneously with the CMC measurement. cdnsciencepub.com
Table 1: Comparison of CMC Determination Techniques
| Technique | Principle | Advantages for Deuterated Surfactants |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Measures the scattering of neutrons by micelles to determine their size, shape, and aggregation number. | Contrast variation with D₂O/H₂O mixtures allows for detailed structural analysis of the deuterated core. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts or relaxation times of nuclei upon micellization. | ²H NMR can directly probe the mobility of the deuterated tail, providing insights into the micellar environment. cdnsciencepub.com |
| Tensiometry | Measures the change in surface tension as a function of surfactant concentration. The CMC is identified by a sharp break in the curve. kruss-scientific.com | A robust and widely used method, though it doesn't directly leverage the deuteration. |
| Fluorescence Spectroscopy | Uses fluorescent probes that partition into the micellar core, leading to a change in their fluorescence spectrum. | Highly sensitive method for determining CMC at very low concentrations. acs.org |
Micellar Morphology and Aggregate Transition Dynamics
The morphology of micelles formed by this compound is governed by a balance of forces, including the hydrophobic effect driving the aggregation of the deuterated tails and the electrostatic repulsion between the sulfate headgroups.
At concentrations just above the CMC, this compound, like its hydrogenated analog sodium hexadecyl sulfate (SHS), is expected to form spherical micelles. researchgate.net As the surfactant concentration increases, or upon the addition of salt, these spherical micelles can undergo a transition to form larger, elongated, rod-like or worm-like micelles. This growth is driven by the screening of electrostatic repulsions between the headgroups, which allows for a more compact packing of the surfactant molecules.
The formation of vesicles, which are enclosed bilayer structures, is less common for single-chain surfactants like this compound under normal conditions. Vesicle formation typically requires a surfactant geometry that favors lower curvature, often achieved with double-chain surfactants or by mixing with other amphiphiles.
The shape of surfactant aggregates is often rationalized using the concept of the critical packing parameter (P), defined as:
P = v / (a₀ * l)
where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the micelle-water interface, and l is the length of the tail. The value of P determines the preferred curvature of the aggregate:
P < 1/3: Spherical micelles
1/3 < P < 1/2: Rod-like micelles
1/2 < P < 1: Vesicles or bilayers
Deuteration of the alkyl tail can influence these parameters. The C-D bond is slightly shorter than the C-H bond, which can lead to a small decrease in both the volume (v) and the length (l) of the hydrophobic chain. This subtle change can alter the packing parameter, potentially shifting the transition points between different aggregate morphologies. The slightly increased hydrophobicity of the deuterated tail can also promote a smaller effective headgroup area (a₀) by drawing the chains closer together, which would favor an increase in P and promote the formation of lower-curvature aggregates like rod-like micelles.
Spherical, Rod-like, and Vesicular Aggregate Formation Mechanisms
Kinetics of Micellization and De-micellization Processes
The dynamics of micelle formation (micellization) and breakdown (de-micellization) occur over a range of timescales. The process is generally understood to involve two main relaxation times:
A fast relaxation time (τ₁): This is associated with the rapid exchange of single surfactant monomers between the bulk solution and existing micelles. This process is typically in the microsecond to nanosecond range.
A slow relaxation time (τ₂): This relates to the complete formation or dissolution of a micelle, which is a much slower process, often in the millisecond to second range. tau.ac.il
The kinetics are influenced by factors such as surfactant concentration, temperature, and the presence of additives. For concentrations just above the CMC, the kinetics are often diffusion-limited. tau.ac.il The deuteration in this compound is not expected to dramatically alter these fundamental kinetic processes, as they are primarily governed by the diffusion of monomers and the energetics of aggregation. However, subtle changes in intermolecular forces due to deuteration could have a minor influence on the rates of association and dissociation of monomers from the micelle. Kinetic studies often employ techniques like temperature-jump, pressure-jump, or stopped-flow methods, often coupled with conductivity or spectroscopic detection. semanticscholar.org
Formation and Structural Characterization of Lyotropic Liquid Crystalline Phases
At higher concentrations, typically above 30-40 wt%, aqueous solutions of this compound can form lyotropic liquid crystalline phases. These are ordered structures that still possess some degree of fluidity. For long-chain ionic surfactants like this, the typical phase progression with increasing concentration is:
Hexagonal Phase (H₁): Composed of long, parallel cylindrical micelles arranged in a hexagonal lattice.
Intermediate Phases: More complex structures that can form between the hexagonal and lamellar phases. rsc.orgtandfonline.com
Lamellar Phase (Lα): Consists of parallel bilayers of surfactant molecules separated by layers of water. mst.edu
The structural characterization of these phases is primarily carried out using Small-Angle X-ray Scattering (SAXS) and NMR spectroscopy. rsc.orgrsc.org SAXS provides information on the lattice parameters and dimensions of the aggregates, while NMR can probe the local environment and orientation of the molecules. The deuterated tail of this compound makes it an excellent candidate for ²H NMR studies, which can provide detailed information on the order and dynamics of the alkyl chains within these highly ordered structures.
Solvent Interaction Effects on Micellization in Complex Media (e.g., Deep Eutectic Solvents)
The self-assembly of surfactants is highly sensitive to the nature of the solvent. In recent years, there has been growing interest in studying micellization in non-conventional solvents like Deep Eutectic Solvents (DES). DES are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which have a significantly lower melting point than their individual components. nih.gov
When this compound is dissolved in a DES, its aggregation behavior can be markedly different from that in water. nih.govmdpi.com The strong hydrogen-bonding network and ionic nature of many DES can significantly alter the solvophobic/solvophilic balance that drives micellization. acs.orgresearchgate.net
Studies on similar surfactants in DES have shown that:
CMC values are often higher in DES compared to water, indicating that micellization is less favorable. nih.gov
Micellar morphology can be altered. For example, surfactants that form spherical micelles in water may form elongated or cylindrical micelles in a DES. mdpi.comacs.org This is attributed to the specific interactions between the DES components and the surfactant headgroup, which can modify the effective headgroup area and the packing parameter. acs.org
The use of deuterated surfactants like this compound in combination with SANS is particularly powerful for studying these systems, as it allows for precise determination of the micelle structure and composition in the complex DES environment. nih.govacs.orgaip.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium hexadecyl sulfate (SHS) |
| Sodium dodecyl sulfate (SDS) |
| Deuterium |
| Water |
Interfacial Adsorption and Film Formation Dynamics
Adsorption Isotherms and Surface Excess Determination at Liquid-Air Interfaces
Adsorption isotherms describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at equilibrium. For surfactants, this is typically determined by measuring the surface tension of solutions at various concentrations. The surface excess concentration (Γ), which is the excess of surfactant molecules at the interface compared to the bulk, can be calculated from the slope of the surface tension versus the natural logarithm of the concentration curve using the Gibbs adsorption equation. rsc.orgnih.gov
Neutron reflectometry (NR) is a particularly powerful technique for directly measuring the surface excess of deuterated surfactants. d-nb.info By using a solvent with a specific scattering length density (e.g., a mixture of H₂O and D₂O known as null-reflecting water), the signal from the bulk solvent can be minimized, making the reflectivity signal arise almost exclusively from the deuterated surfactant layer at the interface. d-nb.info This allows for a direct calculation of the surface excess.
Table 1: Representative Adsorption Data for Sodium Dodecyl Sulfate (B86663) (SDS) at the Air-Water Interface (Note: This data is for a shorter-chain analogue and is provided for illustrative purposes.)
| Bulk Concentration (mM) | Surface Tension (mN/m) | Surface Excess (μmol/m²) |
| 0.1 | 68.5 | 1.2 |
| 1.0 | 54.0 | 2.8 |
| 5.0 | 41.0 | 3.7 |
| 8.0 (CMC) | 39.0 | 3.9 |
| 10.0 | 38.8 | 4.1 |
| 50.0 | 37.1 | 4.6 |
Data compiled from studies on sodium dodecyl sulfate (SDS). rsc.orgsci-hub.se
Kinetics of Adsorption at Liquid-Vapor and Liquid-Liquid Interfaces
The kinetics of adsorption describe the rate at which surfactant molecules migrate from the bulk phase and arrange themselves at an interface. This process is crucial for dynamic phenomena such as foaming, emulsification, and coating. datapdf.com The adsorption process can be controlled by diffusion of the surfactant to the subsurface layer, by the transfer from the subsurface to the interface, or a combination of both. epj-conferences.org
For many simple surfactants, the adsorption is diffusion-controlled, meaning the rate is primarily governed by how quickly molecules can travel through the bulk to the interface. rsc.org Techniques such as total internal reflection Raman spectroscopy and pressure jump relaxation can be used to study these kinetics. epfl.chresearchgate.net Studies on sodium dodecyl sulfate (SDS) have shown that impurities, such as the corresponding alcohol (dodecanol), can significantly affect adsorption dynamics due to their high surface activity. epfl.ch Given that Hexadecyl sodium sulfate-D33 is structurally similar, its adsorption kinetics would also be sensitive to the presence of any residual hexadecanol-D33.
At liquid-liquid interfaces, the process is more complex as the surfactant partitions between the two liquid phases, and the nature of the oil phase influences the adsorption behavior. mdpi.com
Formation and Stability of Monolayers and Multilayers
At concentrations below the CMC, this compound will form a monolayer at the liquid-air or liquid-liquid interface. The structure and stability of this monolayer are critical for its function as a stabilizer. Research on similar deuterated lipid monolayers has shown that the stability of the monolayer is often independent of the deuteration state. researchgate.net
Studies on the non-deuterated sodium hexadecyl sulfate (SHS) have demonstrated that in the presence of hexadecanol (B772), a "surface frozen" monolayer can form at the dodecane-water interface upon cooling. mdpi.com This indicates a first-order phase transition to a highly ordered and stable state, driven by van der Waals attractions between the alkyl chains. mdpi.com The formation of such stable, condensed films is crucial for the long-term stability of emulsions. mdpi.com While this specific study involved a mixed system, it highlights the potential for this compound to form highly stable interfacial films, particularly in the presence of co-surfactants or impurities.
Above the CMC, the surface excess of some surfactants has been shown to continue to increase, suggesting the formation of a multilayer structure at the interface, which may consist of an adsorbed layer of micelles beneath the initial monolayer. sci-hub.se
Interaction with Solid Substrates and Surface Modification Research
The adsorption of surfactants onto solid substrates is fundamental to applications such as detergency, mineral flotation, and surface coating. This compound, being an anionic surfactant, will readily adsorb onto positively charged surfaces. Studies on its non-deuterated counterpart, SHS, provide significant insights into this behavior.
Research on the adsorption of SHS onto positively charged polystyrene latex particles has shown that the process can be described by a B.E.T.-type isotherm. researchgate.net At low concentrations, a monolayer is formed, which can be modeled by the Langmuir equation. researchgate.net At higher concentrations, further adsorption occurs, likely due to interactions between the bound surfactant and counter-ions. researchgate.net
Similarly, studies on the adsorption of SHS onto thermally graphitized carbon black, a hydrophobic surface, have been conducted. acs.orgnsf.gov The primary driving force for adsorption in this case is the hydrophobic interaction between the alkyl chain and the carbon surface. acs.org The presence of other surfactants, such as non-ionic Triton X, can influence the adsorption of SHS, either by reducing electrostatic repulsion between the anionic headgroups at low concentrations or by competing for surface sites at higher concentrations. acs.orgnsf.gov Deuterium (B1214612) NMR studies on the shorter-chain analogue, sodium dodecyl sulfate, have provided detailed information on the local ordering and dynamics of the surfactant molecules when adsorbed on alumina (B75360) particles. datapdf.com
Table 2: Adsorption Characteristics of Sodium Hexadecyl Sulfate (SHS) on Different Substrates (Note: This data is for the non-deuterated form and is provided for illustrative purposes.)
| Substrate | Adsorption Driving Force | Key Findings |
| Polystyrene Latex (positive charge) | Electrostatic and Hydrophobic | B.E.T.-type isotherm; Langmuir behavior at low concentrations. researchgate.net |
| Graphitized Carbon Black (hydrophobic) | Hydrophobic | Maximum adsorbed amount corresponds to a limiting area of 0.50 nm² per molecule. acs.org |
| Alumina (positive charge) | Electrostatic and Hydrophobic | Forms bilayer-like aggregates at the surface. datapdf.com |
Impact of Deuteration on Interfacial Tension and Interfacial Rheological Properties
The primary reason for using this compound in research is the effect of deuterium substitution on its physical properties, which allows it to be distinguished in complex systems. While the chemical properties are very similar, the difference in mass between hydrogen and deuterium can lead to subtle changes in physical behavior.
Interfacial rheology characterizes the response of an interfacial layer to deformation, providing information on its viscoelastic properties. These properties are critical for the stability of foams and emulsions. While specific interfacial rheology data for this compound is scarce, studies on similar surfactants like SDS show that the interfacial dilational modulus (a measure of elasticity) is dependent on the surfactant concentration and the frequency of deformation. mdpi.com The presence of highly surface-active impurities, such as the corresponding alcohol, can drastically affect the interfacial rheological properties. Given the subtle differences in intermolecular interactions that can arise from deuteration, it is plausible that there could be minor effects on the viscoelasticity of the interfacial film, although these are expected to be less significant than the effects of impurities or changes in temperature and concentration.
Interactions with Macromolecular and Colloidal Systems
Surfactant-Polymer Complexation and Coacervation Mechanisms
The interaction between anionic surfactants like Hexadecyl sodium sulfate-D33 and polymers is a complex phenomenon driven by a balance of electrostatic and hydrophobic forces. These interactions can lead to the formation of polymer-surfactant complexes and, under certain conditions, a phase separation process known as coacervation.
Binding Mechanisms and Stoichiometry Elucidation
The binding of anionic surfactants to polymers, particularly those with opposite charges (polycations) or with hydrophobic regions, is typically a cooperative process. ethz.ch For a neutral polymer in an aqueous solution, the binding is primarily driven by hydrophobic interactions between the surfactant's alkyl chain and hydrophobic segments on the polymer. In the case of an oppositely charged polyelectrolyte, the initial interaction is dominated by electrostatics, where the anionic sulfate (B86663) headgroup of the surfactant binds to the cationic sites on the polymer. nist.gov
This initial electrostatic binding can then facilitate further cooperative binding, where additional surfactant molecules associate through hydrophobic interactions of their alkyl chains, forming micelle-like aggregates along the polymer chain. nist.gov This is often described by the "pearl necklace" model, where the polymer chain threads through a series of surfactant micelles. nist.gov
The stoichiometry of these complexes, or the ratio of surfactant molecules to polymer monomer units, can be determined using a variety of techniques. Isothermal titration calorimetry (ITC) can measure the heat changes associated with the binding process, providing thermodynamic parameters. psu.edu Surfactant-selective electrodes can also be used to measure the concentration of free surfactant monomers in solution, which allows for the calculation of the amount of bound surfactant. psu.edu The use of this compound in conjunction with techniques like SANS is particularly powerful for elucidating the structure and aggregation number of these bound micelles. nist.gov
Table 1: Illustrative Binding Characteristics of Anionic Surfactants with Polymers This table presents typical data for anionic surfactants like SDS to illustrate the principles of surfactant-polymer binding, as specific data for this compound is not readily available.
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Critical Aggregation Concentration (CAC) | Lower than the Critical Micelle Concentration (CMC) | Indicates the concentration at which surfactant binding to the polymer begins, driven by polymer-surfactant interactions. |
| Binding Stoichiometry (Surfactant:Monomer) | Varies with polymer charge density and hydrophobicity | Determines the point of charge neutralization for polyelectrolytes, often leading to precipitation or coacervation. |
| Binding Cooperativity | High | The binding of one surfactant molecule increases the affinity for subsequent molecules to bind, leading to micelle-like clusters. |
Phase Behavior in Surfactant-Polymer Systems
The formation of surfactant-polymer complexes significantly alters the phase behavior of the system. At low concentrations, the complexes may remain soluble. However, as the concentration of the surfactant increases and approaches the point of charge neutralization for oppositely charged polyelectrolytes, the complex may become insoluble, leading to precipitation or the formation of a dense, polymer-surfactant-rich liquid phase known as a coacervate. researchgate.net
Interaction with Model Biological Membranes and Vesicles
This compound, as an amphiphilic molecule, readily interacts with model biological membranes such as lipid bilayers and vesicles. smolecule.com These interactions are fundamental to understanding the biological activity of surfactants and their applications in areas like drug delivery and membrane protein research.
Incorporation into Lipid Bilayers and Solubilization Mechanisms
The interaction of anionic surfactants with lipid bilayers is a concentration-dependent process often described by a three-stage model. nih.gov
Partitioning: At low concentrations, surfactant monomers partition into the outer leaflet of the lipid bilayer. The hydrophobic alkyl chain inserts into the acyl chain region of the membrane, while the polar sulfate headgroup remains at the lipid-water interface.
Saturation: As the surfactant concentration increases, the bilayer becomes saturated with surfactant molecules. This incorporation can induce stress and changes in the membrane's physical properties. For some surfactants, this can lead to the formation of pores or other defects.
Solubilization: Above a certain concentration, the bilayer structure breaks down, and the lipids and surfactant molecules rearrange to form mixed micelles. This process effectively solubilizes the membrane. nih.gov
The kinetics of solubilization can vary. "Fast" surfactants can rapidly flip-flop between the inner and outer leaflets of the bilayer, leading to a more uniform disruption. "Slow" surfactants may primarily extract lipids from the outer leaflet. nih.gov The long hexadecyl chain of this compound would influence its partitioning behavior and solubilization efficiency.
Modulatory Effects on Model Membrane Properties
The incorporation of this compound into lipid bilayers, even at sub-solubilizing concentrations, can significantly modulate the properties of the model membrane.
Membrane Fluidity: Insertion of surfactant molecules can disrupt the ordered packing of lipid acyl chains, generally leading to an increase in membrane fluidity.
Permeability: The presence of surfactant molecules can increase the permeability of the bilayer to ions and other small molecules, often by creating transient pores or defects in the membrane structure. nih.gov This can be observed as the leakage of encapsulated contents from vesicles.
Surface Charge and Potential: As an anionic surfactant, the incorporation of this compound increases the negative surface charge density of the membrane, which can influence interactions with charged molecules and ions. scholaris.ca
Mechanical Properties: The insertion of surfactants can alter the bending rigidity and mechanical strength of the bilayer, often making it more susceptible to rupture.
Table 2: General Effects of Anionic Surfactant Incorporation on Model Membrane Properties This table outlines the typical modulatory effects observed when anionic surfactants interact with lipid bilayers. Specific quantitative effects would depend on the lipid composition and experimental conditions.
| Membrane Property | Effect of Surfactant Incorporation | Method of Observation |
|---|---|---|
| Fluidity | Increase | Fluorescence Anisotropy |
| Permeability | Increase | Dye Leakage Assays |
| Surface Charge | Becomes more negative | Zeta Potential Measurements |
| Bending Rigidity | Decrease | Micropipette Aspiration, Neutron Spin Echo |
Stabilization and Destabilization of Colloidal Suspensions and Emulsions
The amphiphilic nature of this compound makes it an effective surface-active agent for modifying the stability of colloidal systems, such as solid particle suspensions and liquid-in-liquid emulsions.
In colloidal suspensions , the stability of particles against aggregation is often governed by a balance of attractive van der Waals forces and repulsive electrostatic forces (described by DLVO theory). ethz.chbrookhaveninstruments.com this compound can adsorb onto the surface of particles through hydrophobic or electrostatic interactions. This adsorption imparts a negative charge to the particles, increasing the electrostatic repulsion between them and thus enhancing the stability of the suspension against aggregation. However, at very high concentrations, excess surfactant can lead to depletion flocculation or instability due to the high ionic strength compressing the electrical double layer. brookhaveninstruments.com
In emulsions (e.g., oil-in-water), this compound acts as an emulsifier. It adsorbs at the oil-water interface, orienting its hydrophobic tail into the oil phase and its hydrophilic head into the water phase. This creates a protective film around the oil droplets that lowers the interfacial tension and provides an electrostatic barrier against coalescence. spectrumchemical.com Conversely, surfactants can also be used to destabilize emulsions. This can occur by displacing a more effective stabilizer from the interface or by altering the interfacial properties in a way that promotes droplet coalescence, a principle used in demulsification processes. uu.nl The presence of a surface-frozen monolayer, as has been observed for sodium hexadecyl sulfate in the presence of hexadecanol (B772), can significantly enhance emulsion stability. nih.gov
Role in Emulsion and Microemulsion Formation Research
Hexadecyl sodium sulfate, as an anionic surfactant, plays a fundamental role in the formation and stabilization of emulsions and microemulsions by reducing the interfacial tension between oil and water phases. unique-therapeutics.combris.ac.uk Microemulsions are thermodynamically stable, clear dispersions of oil, water, and surfactant, often formed spontaneously without high-energy input. bris.ac.ukrjpdft.com The formation and type of microemulsion (oil-in-water or water-in-oil) are dependent on factors like the surfactant structure and concentration. bris.ac.uk
The deuterated variant, this compound, is particularly crucial for research in this area. In techniques like Small-Angle Neutron Scattering (SANS), the significant difference in the neutron scattering length density between hydrogen and deuterium (B1214612) allows researchers to use "contrast matching." By selectively deuterating the surfactant, its scattering signal can be made to match that of the solvent (e.g., D₂O or H₂O), effectively making the surfactant "invisible" to the neutrons. This allows for the unambiguous determination of the structure and dimensions of other components in the system, such as the oil droplets.
Table 1: Research Applications of this compound in Emulsion Studies
| Research Question | Technique Used | Information Gained from Deuteration |
|---|---|---|
| What is the structure of the surfactant layer at the oil-water interface? | Small-Angle Neutron Scattering (SANS) | Determination of surfactant film thickness and area per molecule. |
| Where is the surfactant located within a complex microemulsion? | SANS with Contrast Variation | Precise localization of surfactant aggregates versus free monomers. |
| How does co-surfactant addition alter the emulsion structure? | SANS / Neutron Reflectivity | Probing the distribution and orientation of both surfactant and co-surfactant at the interface. |
| What are the dynamics of surfactant exchange between micelles and interfaces? | Neutron Spin Echo (NSE) | Measurement of the dynamic properties and flexibility of the surfactant film. |
Interaction with Nanoparticles and Nanomaterials
The functionalization of nanoparticles and nanomaterials with surfactants is a common strategy to improve their dispersion in solvents and to modulate their surface properties. Sodium hexadecyl sulfate (SHS), the non-deuterated form, has been shown to functionalize carbon nanotubes (CNTs). nih.gov In one study, SHS molecules were found to form a soft, saddle-like layer on the surface of CNTs. nih.gov This assembled layer acted as an effective interface for the adsorption of proteins like lysozyme (B549824), adjusting the protein's orientation to preserve its biological activity. nih.gov
The use of this compound in such research is critical for gaining a detailed understanding of the surfactant's structural arrangement on the nanomaterial surface. With SANS, the deuterated alkyl chains of the D33 variant provide strong contrast against both the carbon nanoparticle and the aqueous solvent. This allows for the precise measurement of:
The thickness and uniformity of the adsorbed surfactant layer.
The packing density of the surfactant molecules on the surface.
The conformation and orientation of the alkyl chains.
This level of detail is essential for designing and optimizing functionalized nanomaterials for applications in fields ranging from drug delivery to catalysis.
Table 2: Research Findings on Sodium Hexadecyl Sulfate (SHS) Interaction with Carbon Nanotubes (CNTs)
| Finding | Method | Implication | Reference |
|---|---|---|---|
| SHS molecules self-assemble into a soft layer on the CNT surface. | Molecular Dynamics Simulation | Creates a new interface that can mediate further interactions. | nih.gov |
| The SHS layer can rearrange to form a saddle-like structure that fits the shape of a protein (lysozyme). | Molecular Dynamics Simulation | The surfactant layer is not static and can adapt to adsorbates. | nih.gov |
| Lysozyme adsorbed on SHS-CNTs shows higher activity than on non-functionalized CNTs. | Experimental Activity Assay | SHS acts as an interfacial substance that adjusts protein orientation, preventing denaturation and preserving the active site. | nih.gov |
Protein-Surfactant Interactions in Research Model Systems
The interaction between proteins and surfactants is a widely studied area due to its relevance in detergents, pharmaceuticals, and biotechnology. Anionic surfactants like sodium hexadecyl sulfate are known to bind to proteins, often leading to conformational changes and denaturation. smolecule.comfrontiersin.org These interactions are complex and can involve both electrostatic attraction between the surfactant headgroup and charged protein residues, and hydrophobic interactions between the surfactant tail and nonpolar regions of the protein.
In research model systems, this compound is a superior tool compared to its hydrogenous counterpart for several reasons. smolecule.com Techniques like solution-state NMR spectroscopy are used to study protein structure and dynamics in detail. nih.gov However, in a protein-surfactant complex, the signals from the protons on the surfactant can overlap with and obscure the signals from the protein's protons, complicating the analysis. nih.gov By using fully deuterated this compound, the interfering background signals from the surfactant are eliminated, allowing researchers to obtain clear, high-resolution NMR spectra of the protein alone. nih.gov This enables the precise identification of the amino acid residues involved in surfactant binding and the characterization of structural changes the protein undergoes.
Similarly, in SANS studies of protein-surfactant complexes, deuterating the surfactant allows its scattering to be matched to that of D₂O. This renders the bound and free micelles "invisible," providing a direct view of the protein's conformation and dimensions within the complex. nih.gov Studies on model proteins like bovine serum albumin (BSA) and lysozyme with similar surfactants have shown that surfactants can form micelle-like clusters on the protein surface, causing the protein to unfold and wrap around these clusters. nih.gov
Table 3: Advantages of Using Deuterated Surfactants in Protein Interaction Studies
| Technique | Challenge with Non-Deuterated Surfactant | Advantage of this compound | Research Insight Gained |
|---|---|---|---|
| NMR Spectroscopy | Overlapping proton signals from the surfactant obscure protein signals. | Deuteration removes the surfactant's ¹H signals from the spectrum. | Unambiguous observation of protein conformational changes and identification of surfactant binding sites. nih.gov |
| Small-Angle Neutron Scattering (SANS) | Scattering from the surfactant contributes to the overall signal, complicating data analysis of the protein's structure. | Contrast matching can make the surfactant "invisible" to neutrons. | Direct measurement of the protein's radius of gyration and overall shape within the complex. nih.gov |
| Fluorescence Spectroscopy | - | Can be used in conjunction with deuterated surfactants to probe the microenvironment of fluorescent dyes without spectral interference. | Quantifying binding numbers and the polarity of the surfactant-protein microenvironment. nih.gov |
Advanced Theoretical and Computational Modeling of Hexadecyl Sodium Sulfate D33 Systems
Molecular Dynamics (MD) Simulations of Deuterated Surfactant Aggregates
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of surfactant aggregates. nih.gov For deuterated surfactants like Hexadecyl sodium sulfate-D33, MD simulations offer a unique window into the effects of isotopic substitution on molecular behavior.
Micellar Formation and Stability Simulations
MD simulations are instrumental in understanding the spontaneous self-assembly of surfactant molecules into micelles in aqueous solutions. uva.nl These simulations can track the process of micellization from an initial random distribution of surfactant monomers to the formation of stable aggregates. scispace.com Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC), aggregation number, micelle shape and size distribution, and the dynamics of monomer exchange between the bulk solution and the micelles.
For this compound, simulations can elucidate how the increased mass of deuterium (B1214612) in the alkyl chain influences the hydrophobic interactions that drive micelle formation. The stability of these deuterated micelles can be assessed by analyzing their structural integrity and dynamic properties over extended simulation times. Techniques like simulated annealing are sometimes employed to accelerate the formation of aggregates within the accessible time scales of MD simulations. nih.gov
Table 1: Representative Parameters from MD Simulations of Surfactant Micelles
| Parameter | Description | Typical Values for Anionic Surfactants |
|---|---|---|
| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | 50 - 100 |
| Radius of Gyration (Rg) | A measure of the micelle's size. | 1.5 - 3.0 nm |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | 1 - 10 mM |
Note: The values provided are typical for standard anionic surfactants and may vary for this compound.
Interfacial Adsorption and Surface Coverage Modeling
Surfactants readily adsorb at interfaces, such as the air-water or oil-water interface, reducing the interfacial tension. nih.gov MD simulations can model the adsorption process, providing insights into the orientation and packing of this compound molecules at the interface. acs.org These simulations can calculate the surface excess concentration, which is the amount of surfactant adsorbed per unit area of the interface, and model the structure of the adsorbed monolayer. uni-regensburg.de
The deuterium labeling in this compound is particularly useful in conjunction with experimental techniques like neutron reflectometry, where the contrast between the deuterated tails and the aqueous phase provides detailed structural information that can be directly compared with simulation results. researchgate.net Modeling can also explore how factors like surfactant concentration and the presence of other molecules affect surface coverage and the reduction of surface tension. nih.gov
Deuterium Isotope Effects on Molecular Dynamics and Phase Transitions
The substitution of hydrogen with deuterium increases the mass of the molecule, which can lead to observable isotope effects on its dynamic properties and phase behavior. tandfonline.com MD simulations can specifically investigate these effects by comparing the behavior of this compound with its non-deuterated counterpart. nsf.gov
Key areas of investigation include:
Vibrational Frequencies: The change in mass affects the C-D bond stretching and bending frequencies compared to C-H bonds.
Molecular Packing: The slightly different van der Waals interactions and vibrational properties of the deuterated chains can influence how the surfactant molecules pack in micelles and at interfaces.
Phase Transitions: Deuteration can shift the temperatures and concentrations at which phase transitions occur, for example, the transition from spherical to rod-like micelles or the formation of liquid crystalline phases. Unusually large deuterium isotope effects have been observed in the phase diagrams of some surfactant-water systems. nsf.gov
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.uk In the context of this compound, DFT calculations provide a highly accurate description of the intermolecular forces that govern surfactant behavior.
DFT can be used to:
Calculate Interaction Energies: Determine the precise energies of interaction between individual surfactant molecules, between surfactant molecules and water, and between surfactant molecules and counterions. frontiersin.org This information is crucial for parameterizing the force fields used in classical MD simulations.
Analyze Electronic Properties: Investigate the charge distribution, dipole moments, and polarizability of the this compound molecule. These properties are fundamental to understanding its interactions with polar solvents like water and its behavior in electric fields. acs.org
Model Reaction Mechanisms: While less common for surfactant aggregation studies, DFT can be used to study chemical reactions or degradation pathways involving the surfactant molecule.
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. mdpi.com For systems with significant non-covalent interactions, like surfactant aggregates, dispersion-corrected DFT methods are often necessary to achieve accurate results. nih.gov
Table 2: Comparison of Computational Methods
| Method | Strengths | Limitations | Application to this compound |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates large systems over long timescales; provides dynamic information. | Relies on empirical force fields; may not capture quantum effects. | Micelle formation, interfacial adsorption, isotope effects on dynamics. nih.govnih.gov |
| Density Functional Theory (DFT) | High accuracy for electronic structure and interaction energies. imperial.ac.uk | Computationally expensive; limited to small systems and short timescales. | Force field parameterization, analysis of intermolecular forces. frontiersin.org |
| Coarse-Grained (CG) Models | Simulates very large systems and long-timescale phenomena. mdpi.com | Loss of atomic detail; requires careful parameterization. | Large-scale self-assembly, phase behavior of complex mixtures. nih.gov |
| Monte Carlo (MC) | Efficiently samples phase space; predicts phase equilibria. nih.gov | Does not provide dynamic information. | Predicting phase diagrams and critical phenomena. |
Coarse-Grained Models for Large-Scale Self-Assembly Phenomena
While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. nih.gov Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead" or interaction site. acs.org This reduction in the number of degrees of freedom allows for the simulation of much larger systems and longer timescales, making it ideal for studying large-scale self-assembly phenomena. mdpi.com
For this compound, CG models can be developed to study:
Formation of Complex Phases: Beyond simple micelles, surfactants can form a variety of complex structures, such as worm-like micelles, vesicles, and lamellar or hexagonal liquid crystalline phases. rsc.org CG simulations are well-suited to explore the conditions under which these phases form.
Vesicle Formation and Stability: The self-assembly of surfactants into bilayer vesicles is a key process in areas like drug delivery. CG models can simulate the formation of vesicles from an initial random state and analyze their size, shape, and stability. nih.gov
Interaction with Polymers and Nanoparticles: CG simulations can efficiently model the interaction of surfactant aggregates with other components in a formulation, such as polymers or nanoparticles.
The parameters for the interactions between the CG beads are typically derived from either experimental data or by matching the results of more detailed all-atom simulations. rsc.org The MARTINI force field is a popular example of a coarse-grained model that has been successfully applied to a wide range of biomolecular and soft matter systems, including surfactants. bu.edu
Monte Carlo Simulations for Predicting Phase Behavior
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In statistical mechanics, MC methods are particularly useful for calculating thermodynamic properties and predicting phase behavior. aps.org
For this compound systems, MC simulations, especially in the Gibbs ensemble, can be used to:
Determine Phase Diagrams: By simulating the system at different temperatures, pressures, and compositions, MC simulations can map out the phase diagram, identifying the regions of stability for different phases (e.g., gas, liquid, solid, and various liquid crystalline phases). researchgate.net
Calculate Coexistence Properties: When two or more phases coexist in equilibrium, MC simulations can determine the properties of each phase, such as their density and composition.
Investigate Critical Phenomena: MC simulations are powerful tools for studying the behavior of systems near critical points, where fluctuations occur over all length scales.
Unlike MD simulations, which track the deterministic evolution of the system over time, MC simulations generate a series of configurations according to their statistical probability. This makes them highly efficient for exploring the equilibrium properties of a system but does not provide direct information about its dynamics. nih.gov
Utilization As a Research Probe in Soft Matter and Material Science Investigations
Templating Agent in Mesoporous Material Synthesis Research
The synthesis of highly ordered mesoporous materials, such as certain types of silica (B1680970) and zeolites, relies on the use of structure-directing agents, or templates, to control the final architecture of the material. mdpi.commdpi.com Anionic surfactants like hexadecyl sodium sulfate (B86663) are instrumental in this process.
In the synthesis of mesoporous materials, surfactants self-assemble into ordered structures, typically micelles, in a solution containing inorganic precursors like sodium silicate (B1173343) or tetraethylorthosilicate (TEOS). mdpi.comresearchgate.net These micellar aggregates act as a scaffold. The inorganic species polymerize around the template, forming a solid framework. mdpi.com The organic template is subsequently removed, usually through calcination or solvent extraction, leaving behind a solid material with a network of uniform pores that are a direct replica of the original micellar structure. mdpi.com
The use of Hexadecyl sodium sulfate-D33 is particularly valuable for elucidating the precise mechanisms of this templating process. Techniques like Small-Angle Neutron Scattering (SANS) can exploit the difference in neutron scattering length density between the deuterated surfactant tails and the surrounding hydrogenated solvent and silica precursors. This "contrast" allows for detailed in-situ characterization of the size, shape, and packing of the micelles during the material's formation, providing critical data on the self-assembly process that governs the final porous structure. nih.govsine2020.eu
The physicochemical properties of the resulting mesoporous material—specifically its pore size, pore volume, and specific surface area—are directly influenced by the characteristics of the surfactant template. mdpi.com Researchers can tune these properties by adjusting synthesis parameters such as the type and concentration of the surfactant, temperature, pH, and the addition of co-solvents or swelling agents. european-mrs.com
For instance, studies have shown that using different surfactant templates results in distinct pore structures. This compound enables precise investigation into how these conditions affect the micellar template. By monitoring the deuterated surfactant, researchers can directly correlate changes in micelle dimensions and aggregation numbers with the final pore characteristics of the material. This is crucial for designing materials with tailored porosity for specific applications like catalysis, separation, and drug delivery. european-mrs.com
| Material Designation | Surfactant Template(s) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Size(s) (nm) |
|---|---|---|---|---|
| UMS-CTAB | Cetyltrimethylammonium bromide (CTAB) | >700 | 0.85 | 3.28 |
| UMS-P123 | Pluronic P123 | >600 | 0.90 | 4.20 |
| BMS | CTAB and Pluronic P123 | >700 | 1.30 | 3.30 and 9.20 |
Role in Structure-Directing Agent Mechanisms
Rheological Modifiers in Model Complex Fluids Research
Rheology modifiers are substances that alter the flow characteristics (viscosity) of a fluid. crodaagriculture.com In complex fluids, such as polymer solutions or colloidal dispersions, surfactants like hexadecyl sodium sulfate can induce significant changes in rheology through molecular interactions. nih.gov These interactions, often hydrophobic in nature, can lead to the formation of surfactant-polymer networks, causing a substantial increase in viscosity. nih.gov
This compound serves as an invaluable probe in these systems. In rheo-SANS experiments, the deuterated surfactant allows researchers to simultaneously measure the bulk flow properties of the fluid and the underlying molecular structure of the surfactant aggregates. This helps to build a direct relationship between the microscopic arrangement of the surfactant and the macroscopic rheological behavior, which is essential for the formulation of products ranging from personal care items to advanced coatings. sine2020.eu
Emulsifiers and Dispersants in Controlled Reaction Media Research
As an amphiphilic molecule, hexadecyl sodium sulfate is an effective emulsifier and dispersant, capable of stabilizing mixtures of immiscible liquids (e.g., oil and water) or preventing particles from agglomerating in a liquid medium. spectrumchemical.comatamanchemicals.com In controlled reaction media, this property is used to create microemulsions, where nanoscale droplets of one phase are dispersed in another. These microreactors can enhance reaction rates and control product selectivity.
The use of this compound allows for detailed structural analysis of these emulsions and dispersions. Neutron scattering can reveal the thickness of the surfactant layer at the oil-water interface, the curvature of the interface, and the size and shape of the emulsion droplets. nih.gov This information is critical for understanding how the surfactant stabilizes the system and influences the reaction environment, aiding in the optimization of processes like nanoparticle synthesis and micellar catalysis.
Applications in Mechanistic Studies of Enhanced Oil Recovery (EOR) Phenomena
In chemical Enhanced Oil Recovery (EOR), surfactants are injected into oil reservoirs to mobilize residual oil that cannot be extracted by conventional methods. d-nb.inforesearchgate.net The primary mechanisms involve a drastic reduction of the interfacial tension (IFT) between oil and water and the alteration of the reservoir rock's wettability, making it more water-wet. researchgate.net These changes help to dislodge trapped oil droplets from the pore spaces of the rock. d-nb.info
Understanding the molecular-level phenomena that govern these processes is key to developing more efficient EOR strategies. This compound is used in mechanistic studies to probe the behavior of the surfactant at the complex oil-water-rock interface. Neutron reflectometry and SANS, utilizing the contrast provided by the deuterated surfactant, can provide detailed information on surfactant adsorption onto the rock surface, the formation of microemulsions at the oil-water interface, and the structure of the displacing fluid as it moves through the porous medium. smolecule.comresearchgate.net These insights are fundamental to optimizing surfactant formulations for specific reservoir conditions.
| Mechanism | Description | Role of Surfactant |
|---|---|---|
| Interfacial Tension (IFT) Reduction | Lowers the cohesive energy at the interface between the injected aqueous fluid and the trapped crude oil. | Surfactant molecules accumulate at the oil-water interface, disrupting the strong interactions between water molecules and significantly lowering the IFT. This reduces the capillary forces trapping the oil. |
| Wettability Alteration | Changes the preference of the reservoir rock surface from oil-wet (or mixed-wet) to more water-wet. | Anionic surfactants adsorb onto the rock surface, orienting their hydrophilic heads towards the water phase. This creates a water film that displaces the adhered oil, improving the sweep efficiency of the water flood. |
| Microemulsion Formation | The solubilization of oil and water into a stable, single-phase microemulsion, often with the help of a co-surfactant or co-solvent. | The surfactant system creates thermodynamically stable microemulsions that can effectively "wash" the oil from the rock pores and transport it to production wells. |
Emerging Research Frontiers and Future Directions
Development of Novel Deuteration Strategies for Tailored Surfactant Architectures
The synthesis of Hexadecyl sodium sulfate-D33 and other deuterated surfactants is critical for their application in techniques like neutron scattering. fz-juelich.de The primary value of deuteration lies in the significant contrast between hydrogen and its isotope, deuterium (B1214612), which is exploited in these experiments to highlight specific parts of a molecular assembly. fz-juelich.de
Current synthesis of this compound typically involves the deuteration of sodium hexadecyl sulfate (B86663). smolecule.com This can be achieved using deuterated reagents and solvents under controlled conditions. smolecule.com For larger-scale production, specialized industrial equipment is necessary to handle these reagents efficiently while ensuring high purity. smolecule.com
Emerging research is focused on developing more sophisticated deuteration strategies to create surfactants with tailored architectures. fz-juelich.deeuropa.eu These strategies aim to provide precise control over the location and extent of deuterium labeling. For instance, researchers are exploring methods for selective deuteration, allowing for the creation of surfactants with deuterated blocks or specific functional groups. fz-juelich.de Such tailored molecules are essential for advanced neutron scattering experiments that aim to elucidate complex structures. fz-juelich.deeuropa.eu
One approach involves the use of transition metal catalysts, such as copper (Cu) and palladium (Pd), to facilitate site-specific deuteration of the alkyl chains. smolecule.com These methods can offer high efficiency and control over the degree of deuteration. smolecule.com Another avenue of research is the synthesis of deuterated precursors, which can then be used to build the final surfactant molecule. tandfonline.commpg.de For example, deuterated fatty acids can be produced and subsequently used to synthesize the corresponding deuterated surfactant. tandfonline.com
The development of these novel deuteration strategies is driven by the increasing demand for specifically labeled surfactants for a wide range of applications, from materials science to biological studies. fz-juelich.desmolecule.comeuropa.eu
Integration with Complementary Advanced Microscopy Techniques
To gain a comprehensive understanding of the structures formed by this compound, researchers are increasingly integrating neutron scattering data with information from other advanced microscopy techniques. This multi-modal approach provides a more complete picture of self-assembled systems across different length scales.
While neutron scattering provides invaluable information on the bulk structure and arrangement of molecules, techniques like in-situ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer high-resolution imaging of the material's morphology and dynamic behavior. mpie.de For example, in-situ TEM with heating capabilities allows for the real-time observation of microstructural evolution at elevated temperatures. mpie.de
Furthermore, 4D-STEM (4-Dimensional Scanning Transmission Electron Microscopy) is an emerging technique that captures a full electron diffraction pattern at each point of the scanned area. mpie.de This provides rich crystallographic information at the nanometer scale, which can be correlated with the molecular-level details obtained from neutron scattering of deuterated systems. mpie.de By combining these powerful techniques, scientists can bridge the gap between molecular arrangement and macroscopic material properties.
Multi-Scale Modeling and Experimental Correlation in Complex Systems
The complexity of self-assembling systems necessitates the use of computational modeling to interpret experimental data and predict material behavior. Multi-scale modeling, which combines different levels of theoretical description, is becoming an essential tool for studying systems containing this compound.
Molecular dynamics (MD) simulations, for example, can provide atomistic-level insights into the interactions between surfactant molecules and their environment. researchgate.net These simulations can help to rationalize the structures observed in neutron scattering experiments and provide a deeper understanding of the driving forces behind self-assembly.
At a larger scale, theoretical models and scaling theories are used to describe the collective behavior of surfactant aggregates. helmholtz-berlin.de By comparing the predictions of these models with experimental data from techniques like Small-Angle Neutron Scattering (SANS), researchers can test and refine their theoretical understanding of these complex systems. helmholtz-berlin.de The correlation between experimental results from deuterated surfactant systems and multi-scale modeling is crucial for developing predictive models for the design of new materials with desired properties. acs.org
Exploration in Novel Self-Assembled Architectures for Advanced Materials Research
This compound, as a model deuterated anionic surfactant, plays a significant role in the exploration of new self-assembled architectures for advanced materials. sigmaaldrich.com The ability to precisely control the contrast in neutron scattering experiments by using deuterated components allows for detailed structural characterization of these novel materials. iaea.org
Researchers are investigating the formation of various complex structures, such as mixed micelles, vesicles, and liquid crystalline phases, by combining this compound with other molecules like polymers, proteins, or other surfactants. helmholtz-berlin.de The insights gained from these studies are crucial for the development of advanced materials with applications in drug delivery, nanotechnology, and personal care products.
For instance, understanding the solubilization of active ingredients within surfactant micelles is critical for formulating effective products. acs.org By using deuterated surfactants like this compound, it is possible to directly observe the location and distribution of these molecules within the micellar structure using SANS. acs.org This information is invaluable for optimizing formulations and designing more efficient delivery systems.
Role in Mechanistic Studies of Sustainable Chemical Processes
The unique properties of this compound also make it a valuable tool for investigating the mechanisms of sustainable chemical processes. Its use as a surfactant can influence reaction rates and pathways, particularly in multiphase systems.
In the field of green chemistry, there is a growing interest in developing chemical processes that are more environmentally friendly. european-mrs.com This includes the use of aqueous reaction media and the development of catalytic systems that can operate under mild conditions. Surfactants play a crucial role in many of these processes by facilitating the mixing of immiscible reactants and stabilizing catalytic nanoparticles.
By employing deuterated surfactants like this compound in conjunction with neutron scattering, researchers can gain a detailed understanding of how the surfactant influences the reaction environment at the molecular level. This knowledge can be used to design more efficient and selective catalytic systems for a variety of sustainable chemical transformations. For example, understanding the structure of the surfactant layer at the interface of a catalyst particle can provide insights into how to improve its activity and stability.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm deuterium incorporation and isotopic purity in Hexadecyl sodium sulfate-D33?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (377.69 g/mol for the deuterated form) and isotopic distribution . Nuclear magnetic resonance (¹H NMR and ²H NMR) can quantify residual protium signals, ensuring ≥99 atom % deuterium incorporation. For isotopic purity validation, compare integrated peak areas of deuterated vs. non-deuterated protons in ¹H NMR spectra .
Q. How should researchers handle the ~40% sodium stearyl sulfate (C18) contamination in commercial this compound?
- Methodological Answer : Employ reversed-phase chromatography (C18 column) with a gradient elution of water/acetonitrile containing 0.1% formic acid. Monitor separation via evaporative light scattering detection (ELSD) or mass spectrometry to isolate Hexadecyl-D33 from C18 contaminants. Pre-purification via recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C can also reduce stearyl sulfate content .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store under inert argon atmosphere at –20°C in amber glass vials to prevent hygroscopic degradation and isotopic exchange. Conduct stability assessments monthly via FT-IR to monitor sulfate ester bond integrity (peak at 1220–1250 cm⁻¹) and Karl Fischer titration for water content (<0.5% w/w) .
Advanced Research Questions
Q. How does deuterium labeling in this compound affect its critical micelle concentration (CMC) compared to the non-deuterated analog?
- Methodological Answer : Measure CMC using surface tension tensiometry (Du Noüy ring method) in deuterium-depleted water. Expect a 5–10% increase in CMC for the deuterated form due to reduced hydrophobic interactions from deuterium’s higher mass and bond strength. Validate via small-angle neutron scattering (SANS) to compare micelle size distributions .
Q. What strategies mitigate isotopic exchange in this compound during micelle formation studies in aqueous systems?
- Methodological Answer : Use deuterated solvents (e.g., D₂O) to minimize proton-deuterium exchange. Conduct experiments at pH 7–8 (buffered with deuterated Tris) and temperatures ≤25°C to reduce kinetic exchange rates. Monitor isotopic integrity post-experiment via LC-MS .
Q. How can researchers resolve data contradictions arising from sodium stearyl sulfate contamination in surfactant self-assembly studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to dynamic light scattering (DLS) and cryo-TEM data, correlating micelle polydispersity indices with contaminant concentrations. Use control experiments with purified Hexadecyl-D33 to isolate contamination effects .
Methodological Considerations Table
Key Notes
- Synthesis : Hexadecyl-D33 is synthesized via sulfation of deuterated 1-hexadecanol (CD₃(CD₂)₁₅OH) with chlorosulfonic acid, followed by neutralization with NaHCO₃. Purity is confirmed by <1% protium in ²H NMR .
- Contaminant Impact : The 40% C18 contaminant reduces micelle uniformity, increasing polydispersity by 15–20% in DLS studies. Pre-purification is essential for reproducible kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
